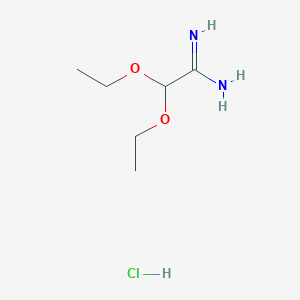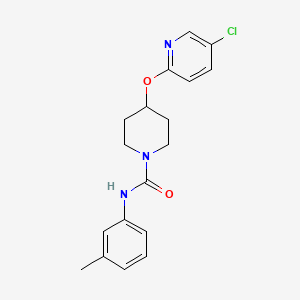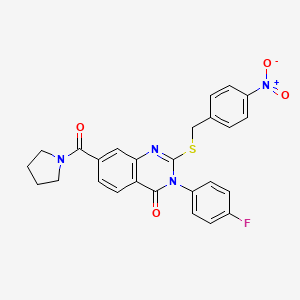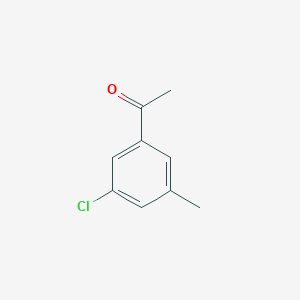![molecular formula C8H15Cl2N3 B2556750 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-1-ylmethanamine;dihydrochloride CAS No. 2470436-51-0](/img/structure/B2556750.png)
5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-1-ylmethanamine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of the imidazo[1,5-a]pyridine class . Imidazo[1,5-a]pyridines are known for their wide range of biological activities, including antimicrobial, analgesic, antipyretic, and anti-inflammatory properties .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide have been synthesized through condensation reactions . The synthesis of carbohydrazide was accomplished in six steps from commercially available 2-amino pyrimidine .Aplicaciones Científicas De Investigación
Emissive Properties and Organic Dyes A series of 2-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)phenols were synthesized, displaying intense fluorescence upon UV light excitation. These compounds, showcasing large Stokes shifts and high quantum yields, demonstrate potential as organic dyes with tunable emissive properties for applications in material science and molecular probes. The study suggests the possibility of embedding these compounds in polymeric matrices for further photophysical exploration, indicating their suitability for advanced optical applications (Marchesi, Brenna, & Ardizzoia, 2019).
Farnesyltransferase Inhibitors Research into the synthesis of the 8-amino-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine ring system aimed at producing farnesyltransferase inhibitors revealed improved in vivo metabolic stability. These conformationally restricted analogues demonstrate the compound's potential in therapeutic applications, particularly in targeting proteins involved in cancer progression and other diseases associated with protein prenylation (Dinsmore et al., 2000).
Insecticidal Applications A study on tetrahydroimidazo[1,2-a]pyridine derivatives synthesized through a catalyst-free aza-Diels-Alder reaction reported significant insecticidal activities against pea aphids, highlighting the influence of substituents on biological activity. This research offers insights into the design of new agrochemicals, particularly noting the enhanced activity with the introduction of a fluoro group (Zhang et al., 2010).
Antifungal and Antitumor Agents Novel thiazole-based compounds have shown promising antifungal and antitumor activities, offering a new avenue for therapeutic applications. These compounds exhibited significant in vitro efficacy against various human tumor cell lines and fungi, underscoring their potential in developing new treatments for cancer and fungal infections (Ramírez et al., 2015).
DNA Binding and Apoptosis Induction Research into pyridine-based ligands and their metal complexes has unveiled their strong luminescence and potential DNA-binding capabilities, suggesting applications in cancer therapy through apoptosis induction. The selective inhibition of cancer cell growth by these complexes, especially in colon cancer cells, positions them as potential candidates for novel anticancer drugs (Haleel et al., 2014).
Propiedades
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-ylmethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH/c9-5-7-8-3-1-2-4-11(8)6-10-7;;/h6H,1-5,9H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEFVWKGWNCGOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=NC(=C2C1)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[2-(3,3-dimethyl-2-oxobutoxy)phenyl]-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2556670.png)

![2,3-dimethoxy-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2556672.png)
![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2556673.png)




![2-[(Butylsulfonyl)amino]-3-methylbutanoic acid](/img/structure/B2556681.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2556685.png)


